1,1-Di(1H-inden-1-yl)silolane
Description
1,1-Di(1H-inden-1-yl)silolane is a silicon-containing bicyclic compound featuring two indenyl moieties bridged via a silicon atom. Its structure combines the aromatic π-system of indene with the tetrahedral geometry of silicon, making it a unique candidate for applications in catalysis, materials science, and ligand design. The silicon atom introduces distinct electronic and steric properties compared to carbon-bridged analogues, such as enhanced Lewis acidity and altered bond lengths (e.g., Si–C bonds are longer than C–C bonds) .
Properties
CAS No. |
152766-17-1 |
|---|---|
Molecular Formula |
C22H22Si |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,1-bis(1H-inden-1-yl)silolane |
InChI |
InChI=1S/C22H22Si/c1-3-9-19-17(7-1)11-13-21(19)23(15-5-6-16-23)22-14-12-18-8-2-4-10-20(18)22/h1-4,7-14,21-22H,5-6,15-16H2 |
InChI Key |
IDNYWRCJWNAIPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si](C1)(C2C=CC3=CC=CC=C23)C4C=CC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(1H-inden-1-yl)silolane typically involves the reaction of indene with a silicon-containing precursor under specific conditions. One common method involves the use of a Grignard reagent derived from indene, which reacts with a silicon halide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,1-Di(1H-inden-1-yl)silolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The indenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted indenyl-silolane compounds.
Scientific Research Applications
1,1-Di(1H-inden-1-yl)silolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Di(1H-inden-1-yl)silolane involves its interaction with various molecular targets. The indenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields .
Comparison with Similar Compounds
Biindenes (Carbon-Bridged Analogues)
Biindenes, such as 1H,1′H-1,1′-biindene, are synthesized via oxidative homocoupling of indenyl lithium species . Key differences include:
- Bridging Atom : Biindenes use carbon instead of silicon, leading to shorter bridge bonds (C–C: ~1.54 Å vs. Si–C: ~1.87 Å).
- Synthetic Routes : Biindenes rely on oxidative coupling, while silolanes often require directed C–H silylation or silicon-based directing groups (e.g., TBPicSi in iridium-catalyzed reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
